P2X7 Receptor Antagonism
4-Iodo-N-(pyrazin-2-yl)benzamide has a quantifiably defined antagonistic activity against the human P2X7 purinoceptor. In a functional cellular assay using human THP-1 cells stimulated with BzATP, this compound inhibited YO-PRO-1 iodide uptake with an IC50 of 1.00E+4 nM (10 µM) [1]. This specific quantitative value provides a benchmark for activity in this system.
| Evidence Dimension | Inhibition of P2X7 receptor-mediated YO-PRO-1 uptake |
|---|---|
| Target Compound Data | IC50 = 1.00E+4 nM (10 µM) |
| Comparator Or Baseline | Uninhibited BzATP-induced response (baseline control) |
| Quantified Difference | IC50 value defines potency for target compound; comparison with other antagonists requires external data. |
| Conditions | Human THP-1 cells, BzATP-induced YO-PRO-1 iodide uptake, measured every 30 secs for 1 min |
Why This Matters
This quantifiable IC50 value allows for direct comparison with other P2X7 antagonists and informs dose selection in inflammation-related research models.
- [1] BindingDB. BDBM50249033 (CHEMBL4078657). Antagonist activity at P2X7 receptor in human THP1 cells. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249033 View Source
